molecular formula C25H26N2O4S2 B4153172 N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B4153172
M. Wt: 482.6 g/mol
InChI Key: BJWPSKRYPQIKMQ-UHFFFAOYSA-N
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Description

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes phenyl, phenylthio, and tetrahydrofuranyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S2/c28-25(24(19-8-3-1-4-9-19)32-22-11-5-2-6-12-22)27-20-13-15-23(16-14-20)33(29,30)26-18-21-10-7-17-31-21/h1-6,8-9,11-16,21,24,26H,7,10,17-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWPSKRYPQIKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Reactant of Route 6
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

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